2-Morpholin-4-yl-1-phenylethylamine
Overview
Description
2-Morpholin-4-yl-1-phenylethylamine is a synthetic compound with the molecular formula C12H18N2O. It is known for its structural complexity, featuring a morpholine ring attached to a phenylethylamine backbone.
Mechanism of Action
Amphetamines and their derivatives are known to have stimulant effects on the central nervous system. They primarily exert their effects by increasing the levels of certain neurotransmitters in the brain, particularly dopamine, norepinephrine, and serotonin. This is achieved by promoting the release of these neurotransmitters from their storage sites in nerve terminals and inhibiting their reuptake .
The pharmacokinetics of such compounds generally involve absorption from the gastrointestinal tract, distribution throughout the body (often crossing the blood-brain barrier), metabolism primarily in the liver, and excretion in the urine .
The effects of these compounds at the molecular and cellular level include increased neuronal activity, enhanced alertness and focus, and in some cases, feelings of euphoria .
Environmental factors such as pH levels, temperature, and the presence of other substances can influence the stability, efficacy, and action of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-4-yl-1-phenylethylamine typically involves the reaction of 2-amino-1-(4-morpholinyl)-2-phenylethanone with appropriate reagents. One common method includes the reductive amination of the ketone using a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the integrity of the morpholine ring and the phenylethylamine backbone.
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-4-yl-1-phenylethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
2-Morpholin-4-yl-1-phenylethylamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Phenylethylamine: A simpler analog without the morpholine ring.
4-Methylthioamphetamine: A derivative with a methylthio group instead of the morpholine ring.
2-Methylsulfonyl-5-(morpholin-4-yl)aniline: Another morpholine-containing compound with different substituents
Uniqueness
2-Morpholin-4-yl-1-phenylethylamine is unique due to its combination of a morpholine ring and a phenylethylamine backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-morpholin-4-yl-1-phenylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-12(11-4-2-1-3-5-11)10-14-6-8-15-9-7-14/h1-5,12H,6-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAGARRWBBUZDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384640 | |
Record name | 2-Morpholin-4-yl-1-phenylethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38060-08-1 | |
Record name | 2-Morpholin-4-yl-1-phenylethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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